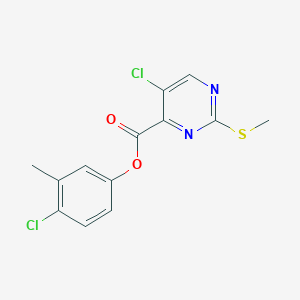

4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

(4-chloro-3-methylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2S/c1-7-5-8(3-4-9(7)14)19-12(18)11-10(15)6-16-13(17-11)20-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBUBIXQVINUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 4-chloro-3-methylphenol with 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or acetonitrile, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The chloro groups can be reduced to their corresponding hydrogen derivatives.

Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl or amino groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro groups can produce hydroxyl or amino derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anticancer Research :

-

Inhibitors of Kinases :

- The compound has been evaluated for its inhibitory effects on various kinases, which are crucial in many signaling pathways associated with diseases such as cancer and malaria. For example, certain derivatives have been identified as potent inhibitors of PfCDPK1, a kinase implicated in malaria pathogenesis .

Case Study 1: Antimalarial Activity

A study focused on synthesizing novel pyrimidine derivatives demonstrated that specific modifications to the 5-chloro position significantly increased the potency against Plasmodium falciparum. The synthesized compounds exhibited IC50 values in the nanomolar range, indicating strong potential as antimalarial agents .

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibition highlighted the effectiveness of pyrimidine derivatives in blocking critical enzymes involved in tumor growth. A series of compounds were tested against PfGSK3 and PfPK6, revealing that certain structural modifications led to enhanced inhibitory activity, with IC50 values indicating submicromolar efficacy .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The compound shares core features with several pyrimidine and heterocyclic derivatives. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs

Key Differences and Implications

In contrast, ethylsulfonyl (SO₂Et) in SBI-115 increases polarity and oxidative stability, which may enhance pharmacokinetic profiles .

m-Tolyl (SBI-115) and ethyl esters (Table 1) reduce steric hindrance, favoring solubility or metabolic cleavage .

Biological Activity: SR144528, though a pyrazole derivative, shares the 4-chloro-3-methylphenyl group with the target compound. This group is critical for cannabinoid receptor antagonism, suggesting the target may also interact with similar targets .

Physicochemical Properties

- Lipophilicity : The target compound’s aryl ester and SMe group likely result in higher logP values compared to ethyl ester analogs (e.g., ).

- Solubility : Sulfonyl-containing analogs (e.g., SBI-115) may exhibit better aqueous solubility than thioether derivatives due to increased polarity .

- Stability : Methylsulfanyl groups are prone to oxidation, whereas sulfonyl groups (SO₂Et) resist metabolic degradation, impacting drug half-life .

Biological Activity

4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory effects. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with various functional groups, notably a chloro and methylthio group. The synthesis typically involves multi-step reactions that yield derivatives with varying biological activities. For example, related compounds have been synthesized using environmentally friendly methods that employ catalysts such as zinc oxide or iron nanoparticles, enhancing the efficiency of the process .

Anti-inflammatory Properties

The primary area of research surrounding this compound is its anti-inflammatory activity . Various studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

- Inhibition of COX Enzymes : In vitro studies using COX inhibitor screening assays have indicated that derivatives of this compound can effectively suppress COX-1 and COX-2 activities. For instance, IC50 values (the concentration required to inhibit 50% of enzyme activity) for some derivatives were reported as follows:

Case Studies

- Carrageenan-Induced Paw Edema : In vivo studies using rat models showed significant reductions in paw edema, indicating strong anti-inflammatory effects comparable to traditional anti-inflammatory drugs like indomethacin .

- Cotton Pellet-Induced Granuloma : Similar studies reported effective suppression of granuloma formation, further confirming the compound's potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes, leading to decreased production of prostaglandins (PGE2), which are mediators of inflammation. Additionally, some studies suggest that it may also modulate other inflammatory pathways involving nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-3-methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, and how are reaction conditions optimized?

- Methodology : Multi-step organic synthesis is typically required. A plausible route involves:

- Step 1 : Formation of the pyrimidine core via cyclization reactions, such as the Biginelli reaction, using thiourea derivatives and β-keto esters (analogous to methods in ) .

- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction, though direct evidence for this compound is limited) .

- Optimization : Reaction parameters like temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) are critical for yield and purity. HPLC or GC-MS monitors intermediates .

Q. Which analytical techniques are most effective for structural characterization, and how should data be interpreted?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, methylsulfanyl groups show δ ~2.5 ppm (¹H) and δ ~15–25 ppm (¹³C) .

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. High-resolution MS validates the molecular formula .

- X-ray Crystallography : Resolves 3D structure. Programs like SHELXL refine bond lengths (e.g., C–S bonds ~1.78 Å) and angles .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or stability under varying experimental conditions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., hydrolysis susceptibility of the carboxylate ester) .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability .

Q. What strategies resolve discrepancies between crystallographic data and computational structural predictions?

- Approach :

- Refinement Tools : SHELXL ( ) or OLEX2 refines X-ray data, adjusting thermal parameters and occupancy for disordered atoms .

- Validation Metrics : Check R-factors (e.g., R₁ < 0.05 for high-quality data) and compare with simulated XRD patterns from software like Mercury .

Q. How should researchers design experiments to investigate degradation pathways under environmental or physiological conditions?

- Experimental Design :

- Accelerated Stability Studies : Expose the compound to UV light, humidity, or varying pH (e.g., 1–13) at 40–60°C .

- Analytical Workflow : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylate or sulfoxide derivatives) .

Handling Data Contradictions

Q. How to address conflicting purity results between HPLC and NMR spectroscopy?

- Resolution Strategy :

- Spike Testing : Add a known impurity to confirm HPLC detection limits.

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid) for absolute purity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.